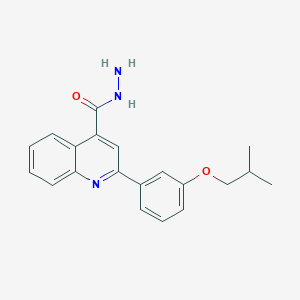

2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide

説明

Historical Context of Quinoline-Based Pharmacophores in Drug Discovery

Quinoline, a bicyclic heteroaromatic compound comprising a benzene ring fused to a pyridine ring, has served as a foundational scaffold in medicinal chemistry since the isolation of quinine from cinchona bark in the early 19th century. The discovery of quinine’s antimalarial properties in 1820 marked the beginning of quinoline’s therapeutic journey, later expanded by the synthesis of chloroquine in the 1930s, which became a frontline treatment for malaria. These early successes underscored quinoline’s capacity for structural diversification, enabling interactions with diverse biological targets.

The mid-20th century witnessed the advent of synthetic quinolines, such as nalidixic acid (1962), the progenitor of quinolone antibiotics. Nalidixic acid’s inhibition of DNA gyrase in Gram-negative bacteria validated quinoline derivatives as broad-spectrum antimicrobial agents. Subsequent generations of fluoroquinolones, including ciprofloxacin and levofloxacin, further demonstrated the scaffold’s adaptability through fluorine and piperazine substitutions, enhancing pharmacokinetic profiles and target affinities.

In anticancer research, quinoline derivatives like camptothecin analogs (e.g., topotecan) exploit the scaffold’s planar structure to intercalate DNA and inhibit topoisomerase I, inducing apoptosis in malignant cells. The quinoline nucleus’s electron-rich aromatic system facilitates π-π stacking with nucleic acids and hydrophobic interactions with enzyme active sites, a feature exploited in kinase inhibitors such as bosutinib.

Table 1: Key Quinoline-Based Pharmacophores and Their Therapeutic Applications

The structural evolution of quinoline derivatives reflects a paradigm shift from natural product extraction to rational drug design. Modern synthetic techniques, including Combes quinoline synthesis and Friedländer annulation, enable precise functionalization at positions 2, 4, and 7 of the quinoline ring, optimizing steric and electronic properties for target engagement. These advances set the stage for derivatives like this compound, which incorporates a hydrazide-hydrazone group to potentiate bioactivity.

Rationale for Hydrazide-Hydrazone Functionalization in Bioactive Molecule Design

Hydrazide-hydrazone functionalization has emerged as a strategic approach to enhance the pharmacodynamic properties of quinoline derivatives. The hydrazide (-CONHNH$$_2$$) and hydrazone (-N=CH-) groups confer dual advantages: (1) they serve as hydrogen bond donors/acceptors, facilitating interactions with enzymatic active sites, and (2) their conformational flexibility allows adaptation to diverse binding pockets. In this compound, the carbohydrazide moiety at position 4 of the quinoline ring introduces a protonable nitrogen, enhancing solubility and enabling chelation with metal ions in bacterial enzymes.

Mechanistic Insights

The antibacterial efficacy of hydrazide-hydrazone derivatives often stems from their ability to inhibit bacterial DNA gyrase and enoyl-acyl carrier protein reductase (ENR), critical enzymes in DNA replication and fatty acid biosynthesis, respectively. For instance, hydrazone-containing quinolines exhibit nanomolar affinity for the ATP-binding pocket of DNA gyrase, disrupting supercoiling and inducing DNA fragmentation. Additionally, the isobutoxyphenyl substituent at position 2 enhances lipophilicity, promoting membrane permeability in Gram-positive pathogens like Staphylococcus aureus.

Table 2: Bioactive Hydrazide-Hydrazone Derivatives and Their Targets

Synthetic strategies for this compound typically involve:

- Quinoline Core Construction : Gould-Jacobs cyclization of ethyl ethoxymethylenemalonate with 3-isobutoxyaniline yields the 4-hydroxyquinoline intermediate.

- Hydrazide Incorporation : Nucleophilic acyl substitution with hydrazine converts the 4-carboxyl group to carbohydrazide.

- Functional Group Optimization : Introduction of the 3-isobutoxyphenyl group via Ullmann coupling enhances steric bulk, reducing off-target interactions.

This modular synthesis allows systematic variation of substituents to balance potency and bioavailability. For example, replacing isobutoxy with smaller alkoxy groups (e.g., methoxy) diminishes antibacterial activity by 4–8-fold, underscoring the importance of lipophilic substituents in membrane penetration.

Structural-Activity Relationship (SAR) Insights

- Position 4 (Carbohydrazide) : Critical for hydrogen bonding with DNA gyrase Asp81 and Arg84 residues.

- Position 2 (3-Isobutoxyphenyl) : Enhances binding to hydrophobic pockets in bacterial enzymes.

- Quinoline Ring : Planar structure facilitates intercalation into DNA, inducing oxidative stress in cancer cells.

特性

IUPAC Name |

2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-13(2)12-25-15-7-5-6-14(10-15)19-11-17(20(24)23-21)16-8-3-4-9-18(16)22-19/h3-11,13H,12,21H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACFTLVXJJSZEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide involves several steps. Typically, the synthetic route includes the reaction of 3-isobutoxybenzaldehyde with 2-aminobenzophenone to form an intermediate, which is then cyclized to produce the quinoline derivative. The final step involves the reaction of the quinoline derivative with hydrazine hydrate to form the carbohydrazide . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reactions .

化学反応の分析

2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts . The major products formed from these reactions depend on the type of reaction and the reagents used.

科学的研究の応用

2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide has several scientific research applications:

Chemistry: It is used in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in proteomics research to study protein interactions and functions.

作用機序

The mechanism of action of 2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

類似化合物との比較

Quinoline-4-carbohydrazide derivatives are extensively studied for antimicrobial, anticancer, and anti-inflammatory activities. Below is a systematic comparison of 2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide with structurally related analogs:

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substituents on the phenyl ring (e.g., halogens, alkoxy groups) and modifications to the hydrazide moiety. These changes influence physicochemical properties such as lipophilicity , polarity , and water solubility , which correlate with bioavailability and target binding.

Table 1: Structural and Physicochemical Comparison

Notes:

- Lipophilicity (logP) : The bromophenyl derivative exhibits higher logP due to the hydrophobic bromine atom, while ethoxy and propoxy groups reduce logP slightly .

- Water Solubility : The isobutoxyphenyl analog has lower solubility compared to ethoxyphenyl derivatives, likely due to increased steric hindrance .

Antimicrobial Activity

- 2-(4-Bromophenyl)quinoline-4-carbohydrazide: Demonstrated potent inhibition of microbial DNA gyrase (IC₅₀: 0.8–2.4 µM) through hydrogen bonding with key residues (e.g., Asp81, Thr173) in S. aureus .

- 2-(4-Chlorophenyl)quinoline-4-carbohydrazide: Exhibited moderate antibacterial activity (MIC: 8–16 µg/mL) against E. coli and S. aureus but lower potency than bromophenyl analogs .

- Schiff base derivatives (e.g., benzofuran-indole hybrids): Showed antitubercular activity (MIC: 1.56 µg/mL) via interactions with mycobacterial enzymes .

Hypothesis for 3-Isobutoxyphenyl analog : The bulky isobutoxy group may enhance membrane permeability but reduce binding to compact enzyme active sites compared to smaller substituents like Br or Cl .

Anticancer Activity

- Chalcone hybrids (e.g., 9a–t): Cytotoxicity against breast cancer cells (IC₅₀: 5–10 µM) via EGFR inhibition and apoptosis induction .

- Cis-vinyl triamide derivatives : Activated caspase-3 and inhibited EGFR-TK (IC₅₀: 0.9 µM) .

Hypothesis : The isobutoxyphenyl group’s lipophilicity may improve cellular uptake, but its steric effects could hinder interactions with kinase ATP-binding pockets .

生物活性

2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide is a compound characterized by its unique structure, which includes a quinoline ring system substituted with an isobutoxy group and a carbohydrazide moiety. Its molecular formula is , with a molar mass of approximately 335.4 g/mol. While the biological activity of this specific compound has not been extensively studied, related quinoline derivatives have shown promising biological properties, including antimicrobial and anticancer activities.

Structural Characteristics

The structural features of this compound are crucial for its biological activity. The isobutoxy substitution may influence its solubility and interaction with biological targets. A comparative analysis with similar compounds reveals the following:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide | Methoxy group instead of isobutoxy | Antimicrobial activity |

| 2-(3-Isopropoxyphenyl)quinoline-4-carbohydrazide | Isopropoxy group | Anticancer properties |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide | Bromine substitution | Potential enzyme inhibitor |

This table highlights how variations in substituents can affect the biological activities of quinoline derivatives.

Antimicrobial Properties

Quinoline derivatives, including those with carbohydrazide moieties, have been investigated for their antimicrobial properties. Although specific data on this compound is lacking, studies on related compounds indicate that they can exhibit significant antibacterial activity against various strains of bacteria. For instance, compounds similar to this class have shown effectiveness against Staphylococcus aureus and Escherichia coli .

The precise mechanism of action for this compound remains unknown due to insufficient research. However, studies on related compounds suggest that quinolines may act by interacting with specific enzymes or receptors within microbial cells or cancer cells, leading to disrupted cellular functions .

Case Studies and Research Findings

- Antimicrobial Activity Study : A study examining the antibacterial effects of various quinoline derivatives found that those with specific substituents exhibited enhanced activity against Gram-positive bacteria compared to Gram-negative bacteria . This suggests that structural modifications can significantly impact efficacy.

- Anticancer Evaluation : Research on related quinoline derivatives indicated that compounds with strong electron-donating groups showed higher cytotoxicity against cancer cell lines . This finding supports the hypothesis that this compound may also possess similar properties.

Q & A

Q. What are the standard synthetic routes for 2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide, and how can intermediates be characterized?

The compound is typically synthesized via a multi-step protocol involving:

Quinoline core formation : Cyclization of substituted anilines with ketones or aldehydes under acid catalysis.

Hydrazide introduction : Reaction of the quinoline-4-carboxylate ester with hydrazine hydrate (e.g., reflux in ethanol for 6–8 hours).

Functionalization : Coupling with 3-isobutoxyphenyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .

Characterization methods :

Q. What are the recommended protocols for evaluating the compound’s antimicrobial activity in vitro?

- Bacterial strains : Use standard ATCC strains (e.g., E. coli, S. aureus) and clinical isolates.

- Assay design :

- Broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration).

- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.

- Synergy testing with β-lactams or fluoroquinolones via checkerboard assays.

- Positive controls : Ciprofloxacin (for Gram-negative) and Vancomycin (for Gram-positive).

Note : Recent studies highlight DNA gyrase inhibition as a potential mechanism, validated via in silico docking (PDB ID: 1KZN) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the hydrazide intermediate in large-scale synthesis?

Critical factors include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require post-reaction purification via column chromatography .

- Catalyst systems : Transition-metal catalysts (e.g., Pd/C for Suzuki coupling) improve regioselectivity of the isobutoxyphenyl group .

- Temperature control : Reflux in ethanol (80°C) minimizes side products like Schiff bases .

- DOE (Design of Experiments) : Optimize molar ratios (hydrazine:ester = 1.2:1) and reaction time (6–8 hours) to achieve >85% yield .

Q. How should contradictory cytotoxicity data between cell lines be analyzed?

Contradictions may arise from:

- Cell line variability : Check p53 status (e.g., HCT-116 vs. HepG2) and membrane transporter expression (e.g., P-gp efflux).

- Assay interference : Address false positives via:

- Resazurin assay validation (compare with MTT results).

- ROS scavengers (e.g., NAC) to confirm apoptosis vs. necrosis .

- Structural analogs : Compare with 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives, which show IC50 variability (2–50 µM) depending on substituent electronegativity .

Q. What computational strategies are recommended for predicting off-target interactions of this compound?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against human kinases (e.g., EGFR, VEGFR) due to quinoline’s ATP-binding affinity.

- ADMET profiling : Predict hepatotoxicity (CYP3A4 inhibition) and plasma protein binding (>90% suggests limited bioavailability) .

- MD simulations : Validate binding stability (≥50 ns trajectories) for DNA gyrase targets .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR peaks)?

Q. What are the best practices for validating antioxidant activity claims?

- Multi-assay approach : Combine DPPH radical scavenging, FRAP, and ORAC assays to avoid method-specific biases .

- Positive controls : Use Trolox or ascorbic acid; report IC50 in µM.

- Mechanistic studies :

- Electron paramagnetic resonance (EPR) to detect radical quenching.

- Cellular antioxidant activity (CAA) in HepG2 cells to assess bioavailability .

Q. How should stability studies be designed for long-term storage of the compound?

- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 4 weeks.

- Analytical monitoring :

- HPLC purity (>95% required).

- LC-MS to identify degradation products (e.g., hydrolysis to quinoline-4-carboxylic acid) .

- Storage recommendations : -20°C in amber vials under argon; avoid aqueous buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。